molecular formula C18H16F3N3O5S B2832688 Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate CAS No. 1024213-48-6

Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate

Cat. No.: B2832688
CAS No.: 1024213-48-6
M. Wt: 443.4
InChI Key: JKIQUMRAUUAZGB-UHFFFAOYSA-N
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Description

Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxyphenyl group, a thioxo group, and a benzoate ester

Preparation Methods

The synthesis of Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the trifluoromethoxyphenyl intermediate:

    Thioxo group incorporation: The thioxo group is introduced via a nucleophilic substitution reaction, often using thiourea or related reagents.

    Coupling reactions: The intermediate compounds are coupled using carbamoylation and esterification reactions to form the final product.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thioxo group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in biochemical assays to study its interactions with proteins, nucleic acids, or other biomolecules.

    Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity or modulating its function. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the thioxo group may participate in redox reactions or form covalent bonds with the target.

Comparison with Similar Compounds

Methyl 4-((N-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate can be compared with similar compounds such as:

    Methyl 4-((N-((thioxo((4-methoxyphenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate: This compound lacks the trifluoromethoxy group, which may result in different chemical properties and biological activities.

    Methyl 4-((N-((thioxo((4-chlorophenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate: The presence of a chlorine atom instead of the trifluoromethoxy group can alter the compound’s reactivity and interactions with biological targets.

    Methyl 4-((N-((thioxo((4-nitrophenyl)amino)methyl)amino)carbamoyl)methoxy)benzoate: The nitro group introduces additional electronic effects, potentially affecting the compound’s stability and reactivity.

These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethoxy group on its chemical and biological properties.

Properties

IUPAC Name

methyl 4-[2-oxo-2-[2-[[4-(trifluoromethoxy)phenyl]carbamothioyl]hydrazinyl]ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O5S/c1-27-16(26)11-2-6-13(7-3-11)28-10-15(25)23-24-17(30)22-12-4-8-14(9-5-12)29-18(19,20)21/h2-9H,10H2,1H3,(H,23,25)(H2,22,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIQUMRAUUAZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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